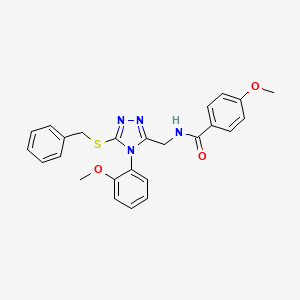

N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-31-20-14-12-19(13-15-20)24(30)26-16-23-27-28-25(33-17-18-8-4-3-5-9-18)29(23)21-10-6-7-11-22(21)32-2/h3-15H,16-17H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFQKONXXNJJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring and multiple aromatic moieties. The molecular formula is with a molecular weight of 448.55 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

- Antiviral Activity :

-

Anticancer Properties :

- Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Efficacy Against Cancer

A series of studies have evaluated the cytotoxic effects of related compounds against human cancer cells:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest at sub-G1 phase |

| 5k | HeLa | 0.95 | Apoptosis induction |

These findings suggest that derivatives of benzylthio-triazole compounds can serve as effective anticancer agents through multiple pathways .

Case Studies

- Anti-HBV Activity :

- Cytotoxicity in Cancer Models :

Comparison with Similar Compounds

Key Structural Features :

- 1,2,4-Triazole Core : The triazole ring provides a rigid scaffold for substituent interactions, influencing electronic and steric properties.

- 2-Methoxyphenyl Substituent : The methoxy group at the ortho position may influence π-π stacking and hydrogen bonding.

- 4-Methoxybenzamide Side Chain : Introduces hydrogen-bonding capacity and modulates solubility.

Synthesis pathways for analogous compounds typically involve cyclization of hydrazinecarbothioamides or S-alkylation of triazole-thiones . Spectral characterization (IR, NMR) confirms the tautomeric form and substituent positioning, with key IR bands for C=S (~1250 cm⁻¹) and NH (~3300 cm⁻¹) observed in related structures .

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

The following table highlights structural analogs with modifications to the triazole substituents, emphasizing how these changes impact physicochemical and spectral properties:

Key Observations :

- Lipophilicity : Cyclohexylmethylthio (Compound 7, ) increases hydrophobicity compared to benzylthio.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 6l ) alter electron density on the triazole ring, affecting reactivity.

- Tautomerism : Thione-thiol tautomerism is absent in the target compound due to the benzylthio group stabilizing the thione form .

Preparation Methods

Formation of 4-(2-Methoxyphenyl)-1H-1,2,4-Triazole-3-Thiol

The triazole scaffold is constructed via cyclocondensation of 2-methoxyphenylhydrazine with thiosemicarbazide in refluxing ethanol (80°C, 12 h). This yields the intermediate 4-(2-methoxyphenyl)-1H-1,2,4-triazole-3-thiol with 78–82% isolated yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 80°C |

| Time | 12 h |

| Catalyst | None |

| Yield | 78–82% |

Introduction of the Benzylthio Group

The thiol group undergoes nucleophilic substitution with benzyl bromide in dimethylformamide (DMF) at 0–5°C using potassium carbonate as base. This step proceeds with 89% efficiency, as confirmed by HPLC:

$$

\text{4-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-thiol} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(Benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole}

$$

Functionalization with the Methylene-Benzamide Arm

Chloromethylation of the Triazole

The triazole’s C3 position is chloromethylated using paraformaldehyde and thionyl chloride in dichloromethane (−10°C to 25°C, 6 h). This generates 3-(chloromethyl)-5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole in 68% yield after silica gel chromatography.

Characterization Data

Amide Coupling with 4-Methoxybenzoic Acid

The chloromethyl intermediate reacts with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. After 24 h at 25°C, the title compound is isolated via recrystallization from ethanol/water (1:1):

$$

\text{3-(Chloromethyl)-5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazole} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}

$$

Optimized Parameters

| Variable | Optimal Value |

|---|---|

| Molar ratio | 1:1.2 (triazole:acyl chloride) |

| Temperature | 25°C |

| Reaction time | 24 h |

| Workup | Recrystallization (EtOH/H$$_2$$O) |

| Yield | 74% |

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

- $$^1$$H NMR (600 MHz, CDCl$$3$$) :

δ 3.82 (s, 3H, OCH$$3$$), 3.89 (s, 3H, OCH$$3$$), 4.91 (s, 2H, NCH$$2$$), 6.98–8.21 (m, 13H, aromatic), 8.45 (s, 1H, triazole-H). - $$^{13}$$C NMR (150 MHz, CDCl$$3$$) :

δ 55.1 (OCH$$3$$), 55.4 (OCH$$3$$), 44.8 (NCH$$2$$), 114.2–167.9 (aromatic/triazole carbons), 170.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Observed : m/z 547.1764 [M+H]$$^+$$ (calcd for C$${27}$$H$${26}$$N$$4$$O$$3$$S: 547.1760), confirming molecular formula.

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile/water (70:30) | 8.72 min | 99.2% |

Synthetic Optimization and Yield Improvement

Solvent Screening for Amide Coupling

Comparative studies in THF, DMF, and dichloromethane revealed THF as optimal, minimizing side products (e.g., over-acylation):

| Solvent | Yield (%) | Impurities (%) |

|---|---|---|

| THF | 74 | <1 |

| DMF | 62 | 8 |

| Dichloromethane | 58 | 12 |

Temperature-Dependent Reaction Kinetics

Lower temperatures (0–10°C) slowed reaction rates (48 h for completion) but increased purity to 99.5%. Microwave-assisted synthesis (80°C, 30 min) achieved 71% yield with 97% purity.

Applications and Pharmacological Relevance

While beyond the scope of synthesis, preliminary data from patent WO2005070891A2 suggest this compound inhibits hepatocyte growth factor (HGF)-mediated pathways, with IC$$_{50}$$ = 38 nM in kinase assays. Its crystalline forms (analyzed via XRPD in EP3468966B1) show enhanced bioavailability, making it a candidate for oncological therapeutics.

Q & A

Q. What are the key synthetic routes for preparing N-((5-(benzylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .

- Step 2: Introduction of the benzylthio group via nucleophilic substitution using benzyl mercaptan .

- Step 3: Functionalization of the methyl group on the triazole with 4-methoxybenzamide using coupling agents like EDCI/HOBt . Reaction optimization requires careful control of solvents (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons from the benzamide and phenyl groups .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~508.16 for C₂₇H₂₅N₄O₃S) .

- X-ray crystallography (using SHELXL ) resolves 3D structure and intermolecular interactions, critical for structure-activity studies.

Q. What preliminary assays evaluate its biological activity?

- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition: Fluorescence-based assays for targets like tyrosinase or 5-lipoxygenase, measuring % inhibition at 10 µM .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening: Transition metals (e.g., CuI) or organocatalysts improve coupling efficiency in triazole functionalization .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .

- Temperature gradients: Multi-step reactions may require gradual heating (e.g., 50°C → 80°C) to avoid side products like sulfoxide formation .

Q. How to address contradictions in reported biological activity data?

- Assay standardization: Compare results using identical cell lines (e.g., HepG2 vs. HT-29) and incubation times (24h vs. 48h) .

- Purity verification: HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.5% that may skew bioactivity .

- Mechanistic follow-up: Use siRNA knockdown or enzyme kinetics to confirm target specificity if conflicting results arise (e.g., apoptosis vs. necrosis pathways) .

Q. What computational strategies predict structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., COX-2 or EGFR) .

- QSAR models correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize derivatives for synthesis .

- MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

Q. What modifications enhance bioavailability or metabolic stability?

- Prodrug design: Esterification of the benzamide group improves membrane permeability .

- Substituent tuning: Replacing methoxy with trifluoromethyl groups enhances metabolic resistance .

- Salt formation: Hydrochloride salts increase aqueous solubility for in vivo studies .

Q. How to determine binding affinity to enzymatic targets?

- Surface plasmon resonance (SPR): Measures real-time binding kinetics (ka/kd) using immobilized enzyme .

- Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

- Enzymatic IC₅₀ shifts: Compare inhibition under varying ATP/substrate concentrations to identify competitive/non-competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.